molecular formula C16H14BrFO3 B14772253 2-(2-(Benzyloxy)-5-bromo-3-fluorophenyl)-1,3-dioxolane

2-(2-(Benzyloxy)-5-bromo-3-fluorophenyl)-1,3-dioxolane

Cat. No.: B14772253
M. Wt: 353.18 g/mol
InChI Key: WHZQSUKDZPHPMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Benzyloxy)-5-bromo-3-fluorophenyl)-1,3-dioxolane is an organic compound that features a benzyloxy group, a bromine atom, and a fluorine atom attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzyloxy)-5-bromo-3-fluorophenyl)-1,3-dioxolane typically involves multiple steps, starting with the preparation of the benzyloxy phenyl intermediate. This intermediate can be synthesized through a series of reactions including bromination, fluorination, and protection of the hydroxyl group with a benzyl group. The final step involves the formation of the 1,3-dioxolane ring through a cyclization reaction .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and temperature control to facilitate the reactions efficiently. The purification process often involves recrystallization or chromatography techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzyloxy)-5-bromo-3-fluorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like zinc amalgam for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-(2-(Benzyloxy)-5-bromo-3-fluorophenyl)-1,3-dioxolane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-(Benzyloxy)-5-bromo-3-fluorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C16H14BrFO3

Molecular Weight

353.18 g/mol

IUPAC Name

2-(5-bromo-3-fluoro-2-phenylmethoxyphenyl)-1,3-dioxolane

InChI

InChI=1S/C16H14BrFO3/c17-12-8-13(16-19-6-7-20-16)15(14(18)9-12)21-10-11-4-2-1-3-5-11/h1-5,8-9,16H,6-7,10H2

InChI Key

WHZQSUKDZPHPMM-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(C(=CC(=C2)Br)F)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.